CP-640186 (hydrochloride)

Overview

Description

CP640186 hydrochloride is a potent and orally active inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This compound has shown significant potential in various scientific research fields, particularly in the study of metabolic diseases and viral infections .

Scientific Research Applications

CP640186 hydrochloride has a wide range of applications in scientific research:

Metabolic Diseases: It is used to study the regulation of fatty acid metabolism and its implications in obesity, diabetes, and other metabolic disorders

Viral Infections: The compound has shown efficacy in inhibiting the proliferation of viruses such as the dengue virus by disrupting lipid synthesis pathways

Cancer Research: CP640186 hydrochloride is used to investigate the role of fatty acid metabolism in cancer cell growth and survival.

Drug Development: It serves as a lead compound for developing new therapeutics targeting ACC.

Mechanism of Action

CP640186 hydrochloride exerts its effects by binding to the active site of acetyl-CoA carboxylase at the interface between the two monomers of the carboxyltransferase dimer. This binding is allosteric and reversible, leading to the inhibition of ACC activity. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate . This results in reduced fatty acid synthesis and increased fatty acid oxidation, impacting various metabolic pathways .

Future Directions

Biochemical Analysis

Biochemical Properties

CP-640186 (hydrochloride) functions as an allosteric inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2). It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface, resulting in tight interactions with the putative biotin-binding site . This inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate . By inhibiting ACC, CP-640186 (hydrochloride) effectively reduces the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis .

Cellular Effects

CP-640186 (hydrochloride) has been shown to influence various cellular processes. It inhibits fatty acid synthesis and stimulates fatty acid oxidation in cells . In muscle cells, CP-640186 (hydrochloride) reduces malonyl-CoA levels, thereby promoting fatty acid oxidation . Additionally, it improves insulin sensitivity in diet-induced obese animal models . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACC .

Molecular Mechanism

At the molecular level, CP-640186 (hydrochloride) exerts its effects by binding to the active site of ACC at the interface between the two monomers of the CT dimer . This binding inhibits the enzyme’s activity, leading to a decrease in malonyl-CoA production . The inhibition is reversible and allosteric, meaning that CP-640186 (hydrochloride) induces conformational changes in ACC that reduce its catalytic efficiency . This mechanism of action is crucial for its role in regulating fatty acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP-640186 (hydrochloride) have been observed to change over time. The compound displays good metabolic stability and moderate pharmacokinetic properties, with a plasma half-life of approximately 1.5 hours . Over extended periods, CP-640186 (hydrochloride) maintains its inhibitory effects on ACC, leading to sustained reductions in fatty acid synthesis and increases in fatty acid oxidation . Long-term studies have shown that the compound remains effective in modulating metabolic processes without significant degradation .

Dosage Effects in Animal Models

The effects of CP-640186 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACC and promotes fatty acid oxidation . At higher doses, CP-640186 (hydrochloride) can exhibit toxic or adverse effects . For instance, in Sprague-Dawley rats and CD1 mice, the effective dose (ED50) for inhibiting fatty acid synthesis ranges from 4 to 13 mg/kg . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

CP-640186 (hydrochloride) is involved in the metabolic pathways of fatty acid synthesis and oxidation. By inhibiting ACC, the compound reduces the production of malonyl-CoA, a critical precursor for fatty acid biosynthesis . This inhibition shifts the metabolic flux towards increased fatty acid oxidation, thereby reducing lipid accumulation in tissues . CP-640186 (hydrochloride) also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, CP-640186 (hydrochloride) is transported and distributed through various mechanisms. The compound is cell-permeable and can readily cross cell membranes . It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, CP-640186 (hydrochloride) accumulates in specific compartments where it exerts its inhibitory effects on ACC . The distribution of the compound is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

CP-640186 (hydrochloride) localizes to specific subcellular compartments where it interacts with ACC . The compound targets the carboxyltransferase domain of ACC, which is primarily located in the cytoplasm . This localization is crucial for its inhibitory effects on fatty acid synthesis. Additionally, CP-640186 (hydrochloride) may undergo post-translational modifications that influence its activity and stability within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

CP640186 hydrochloride is synthesized through a series of chemical reactions involving bipiperidylcarboxamide derivativesThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

The industrial production of CP640186 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Setup: Using high-purity reagents and solvents.

Reaction Conditions: Controlled temperature and pressure to facilitate the formation of the desired product.

Purification: Techniques such as crystallization and chromatography to isolate and purify the final compound

Chemical Reactions Analysis

Types of Reactions

CP640186 hydrochloride primarily undergoes:

Inhibition Reactions: It acts as an allosteric inhibitor of ACC, binding to the enzyme and preventing its activity

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its primary applications.

Common Reagents and Conditions

Reagents: Common reagents include acetyl-CoA, citrate, and bicarbonate.

Conditions: Reactions typically occur under physiological conditions, with specific inhibitors or activators added to modulate the activity

Major Products

The primary product of CP640186 hydrochloride’s inhibitory action is the reduced activity of ACC, leading to decreased fatty acid synthesis and increased fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

- CP-547632 hydrochloride

- R-568 hydrochloride

- OSU6162 hydrochloride

- YIL-781 hydrochloride

- A-674563 hydrochloride

Uniqueness

CP640186 hydrochloride stands out due to its potent inhibitory action on both ACC1 and ACC2, its oral bioavailability, and its ability to permeate cells. These properties make it a valuable tool in studying metabolic pathways and developing new therapeutic agents .

properties

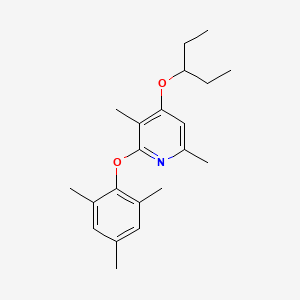

IUPAC Name |

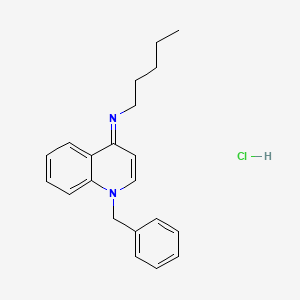

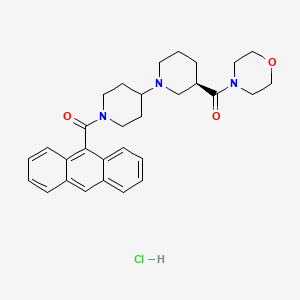

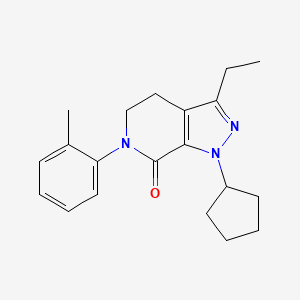

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNXJIOBFRASV-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

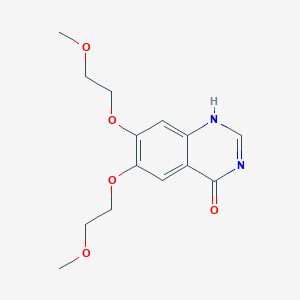

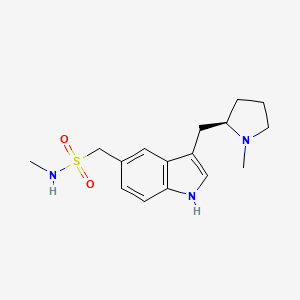

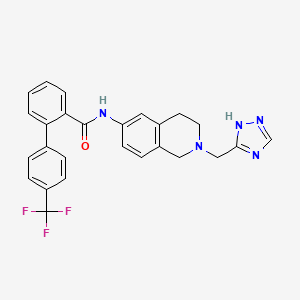

![(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine](/img/structure/B1669479.png)

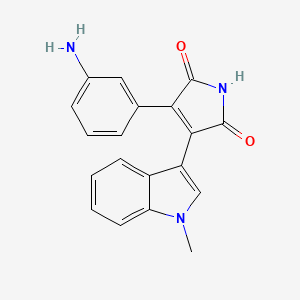

![5-Chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide](/img/structure/B1669484.png)